5-Chloro-1-phenylpentan-1-one

描述

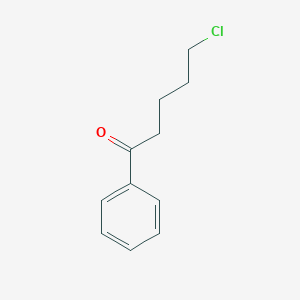

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQNQSPMTCJERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240973 | |

| Record name | 5-Chloro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-93-8 | |

| Record name | 5-Chloro-1-phenyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-phenylpentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenylpentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 1 Phenylpentan 1 One

Established Synthetic Pathways and Mechanistic Considerations

The primary and most well-documented method for synthesizing 5-Chloro-1-phenylpentan-1-one is through Friedel-Crafts acylation. However, other routes have also been explored, offering alternative approaches to this key intermediate.

Friedel-Crafts Acylation of Benzene (B151609) with 5-Chlorovaleryl Chloride

The reaction of benzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic example of Friedel-Crafts acylation. iucr.orgiucr.orgsigmaaldrich.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. sigmaaldrich.commasterorganicchemistry.com

Reaction Mechanism:

The mechanism of the Friedel-Crafts acylation involves several key steps: sigmaaldrich.commasterorganicchemistry.comlibretexts.org

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the 5-chlorovaleryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This highly electrophilic species is the key reactant in the subsequent step.

Electrophilic Attack: The acylium ion is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom of the benzene ring that is attached to the acyl group. libretexts.org This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

Work-up: The final product, this compound, is typically liberated by the addition of water in a final work-up step. iucr.orglibretexts.org

A typical experimental procedure involves adding 5-chlorovaleryl chloride and benzene to an ice-cold suspension of aluminum chloride in a solvent like chloroform (B151607) under an inert atmosphere. iucr.orgresearchgate.net The reaction mixture is stirred for a period at room temperature before being quenched with a mixture of ice and water. iucr.orgresearchgate.net

Comparative Analysis of Alternative Synthetic Routes to this compound

While Friedel-Crafts acylation is a primary method, other synthetic strategies have been reported for the synthesis of ω-chloroalkyl aryl ketones, including this compound. One such method involves the C–C bond cleavage of tert-cycloalkanols. In one study, the reaction of 1-phenylcyclopentanol (B87942) derivatives under specific conditions can yield this compound. mdpi.com For instance, the ring-opening of 1-phenylcyclopentanol using certain reagents can lead to the formation of the desired product in moderate yields. mdpi.com

Another potential, though less direct, route could involve the Grignard reaction. The addition of a phenylmagnesium halide to 5-chlorovaleronitrile (B1664646) would produce an intermediate imine, which upon acidic hydrolysis, would yield this compound. While not explicitly detailed for this specific compound in the searched literature, this is a general and powerful method for ketone synthesis. mdpi.com

Furthermore, the oxidation of the corresponding secondary alcohol, 5-chloro-1-phenylpentan-1-ol, would also yield the target ketone. This alcohol could potentially be synthesized through the reduction of the ketone itself or by other means.

| Synthetic Route | Starting Materials | Key Reagents | General Yield | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Benzene, 5-Chlorovaleryl Chloride | AlCl₃ | High (e.g., 91.6%) iucr.org | Well-established, high yielding | Requires stoichiometric Lewis acid, potential for side reactions |

| C–C Bond Cleavage | 1-Phenylcyclopentanol | Tetramethylammonium (B1211777) hypochlorite (B82951) | Moderate (e.g., 54%) mdpi.com | Utilizes a different class of starting material | May require specific and less common reagents |

| Grignard Reaction | 5-Chlorovaleronitrile, Phenylmagnesium halide | Acid | Potentially good | Versatile for various aryl ketones | Requires anhydrous conditions, Grignard reagent preparation |

| Oxidation of Alcohol | 5-Chloro-1-phenylpentan-1-ol | Oxidizing agent (e.g., PCC) | Generally good | Mild conditions possible | Requires synthesis of the precursor alcohol |

Optimization Strategies for Reaction Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound, particularly via the Friedel-Crafts acylation, is crucial for maximizing yield and ensuring high purity. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

For the Friedel-Crafts acylation, while aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and boron trifluoride (BF₃) can also be employed, sometimes offering milder reaction conditions or different selectivities. masterorganicchemistry.combeilstein-journals.org The choice of solvent can also influence the reaction outcome. While chloroform and dichloromethane (B109758) are frequently used, other non-polar solvents may be suitable. iucr.orgnih.gov

Temperature control is critical. Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature or with gentle heating to ensure completion. iucr.orgchemguide.co.uk This helps to minimize the formation of byproducts.

The stoichiometry of the reactants and catalyst is another important factor. An excess of the acylating agent or the Lewis acid may be used to drive the reaction to completion, but this can also lead to the formation of impurities. iucr.orgnih.gov Careful control of the molar ratios is therefore essential for optimal results.

In the context of producing optically active derivatives, biocatalysis presents a powerful optimization strategy. For instance, enzymes can be used for the enantioselective synthesis of related chiral alcohols, which could then be oxidized to the corresponding ketone. unife.itacs.org

Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is essential for its use as a building block in further synthetic applications. iucr.orgresearchgate.netiucr.org The crude product obtained from the synthesis is often a mixture containing unreacted starting materials, byproducts, and the desired ketone. Therefore, effective purification techniques are required.

Chromatographic Separations: Semi-Preparative High-Performance Liquid Chromatography (HPLC) for this compound

For achieving very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique. iucr.org In one documented procedure, this compound was purified using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) mixture containing 0.1% trifluoroacetic acid (TFA). iucr.orgresearchgate.net This method resulted in the isolation of the compound as a yellow solid with a high yield of 91.6%. iucr.orgresearchgate.net The use of a reversed-phase column like C18 is suitable for separating moderately polar organic compounds like this compound from less polar or more polar impurities.

| HPLC Purification Parameters for this compound iucr.orgresearchgate.net | |

| Technique | Semi-Preparative High-Performance Liquid Chromatography |

| Stationary Phase (Column) | Microsorb 60, C18 |

| Mobile Phase | Water/Acetonitrile (5/5, v/v) + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 7 ml/min |

| Run Time | 35 min |

| Result | Yellow solid, 91.6% yield |

Crystallization Methodologies for this compound

Crystallization is a fundamental and widely used technique for the purification of solid organic compounds. For this compound, colorless crystals have been successfully obtained by crystallization from a mixture of acetonitrile and water containing 0.1% TFA, following initial chromatographic separation. iucr.orgresearchgate.net The choice of solvent system is critical for successful crystallization. The ideal solvent or solvent pair will dissolve the compound at an elevated temperature but will have low solubility for the compound at a lower temperature, allowing for the formation of a crystalline solid upon cooling. The presence of a small amount of TFA in the crystallization medium may aid in obtaining well-defined crystals. The slow evaporation of the solvent from a solution of the compound is another common crystallization technique that can yield high-quality crystals. nih.gov

Detailed Structural Elucidation and Spectroscopic Characterization of 5 Chloro 1 Phenylpentan 1 One

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray diffraction analysis provides unequivocal proof of the molecular structure and insights into the packing of molecules in the crystalline state.

Crystal Data and Space Group Determination of 5-Chloro-1-phenylpentan-1-one

Colorless crystals of this compound were obtained by crystallization from a mixture of acetonitrile (B52724) and water. iucr.org The crystallographic analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netnih.gov Detailed crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value | Source |

| Chemical Formula | C₁₁H₁₃ClO | iucr.orgresearchgate.net |

| Formula Weight | 196.66 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 5.2434 (4) | researchgate.net |

| b (Å) | 25.902 (2) | researchgate.net |

| c (Å) | 7.7027 (6) | researchgate.net |

| β (°) | 104.756 (5) | researchgate.net |

| Volume (ų) | 1011.6 (1) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 173 | researchgate.net |

| Radiation type | Mo Kα | researchgate.net |

| Wavelength (Å) | 0.71073 | researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.291 | researchgate.net |

| Absorption coefficient (μ) (mm⁻¹) | 0.33 | researchgate.net |

| F(000) | 416 | researchgate.net |

Analysis of Molecular Conformation and Dihedral Angles within the this compound Framework

A key conformational feature is the dihedral angle between the mean planes of these two fragments, which has been determined to be 4.7 (1)°. iucr.orgresearchgate.net This slight twist indicates a deviation from perfect planarity within the molecule's framework.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-Stacking in Crystalline this compound

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. iucr.org Weak C—H···O hydrogen bonds are present, linking adjacent molecules into chains that propagate along the wiley-vch.de crystallographic direction. iucr.orgresearchgate.net

In addition to hydrogen bonding, weak C—H···π interactions play a role in the crystal structure. researchgate.net These interactions connect the hydrogen-bonded chains, forming layers that are parallel to the ac plane. iucr.orgresearchgate.net The stability of the crystal packing is further enhanced by van der Waals forces. iucr.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule in solution.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

While a complete, assigned dataset for this compound was not available in the searched literature, data for structurally similar compounds provides insight into the expected spectral features. For instance, in related chloro-phenyl derivatives, the protons of the phenyl group typically appear as multiplets in the aromatic region of the ¹H NMR spectrum. researchgate.net The methylene (B1212753) protons adjacent to the carbonyl group and the chlorine atom would exhibit characteristic chemical shifts and coupling patterns.

Similarly, ¹³C NMR spectroscopy would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentanoyl chain. The chemical shifts of the carbons are influenced by their proximity to the electronegative chlorine atom and the carbonyl group. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the complete bonding framework of a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the alkyl chain, helping to trace the connectivity from one end of the chain to the other. youtube.comcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). ku.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s). ku.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduku.edu This is particularly useful for connecting different fragments of the molecule. For example, in this compound, HMBC would show correlations from the protons on the phenyl ring to the carbonyl carbon, and from the methylene protons adjacent to the carbonyl group to the aromatic carbons, thus confirming the link between the phenyl and pentanoyl moieties. youtube.comku.edu

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound in solution, complementing the solid-state structure determined by X-ray crystallography.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy is an indispensable tool for identifying the functional groups within a molecule by probing its vibrational modes. Both Infrared (IR) and Raman spectroscopy provide complementary information. For this compound, these techniques allow for the unambiguous identification of its key structural features: the carbonyl group, the phenyl ring, the alkyl chain, and the carbon-chlorine bond.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The most prominent of these is the strong absorption due to the stretching of the carbonyl (C=O) group, which is typical for aromatic ketones. This band is expected to appear in the region of 1680-1700 cm⁻¹. springermedizin.de The aromatic nature of the ketone is further confirmed by the presence of C-H stretching vibrations of the phenyl ring, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to bands in the 1450-1600 cm⁻¹ region. nih.gov The aliphatic portion of the molecule is evidenced by C-H stretching and bending vibrations of the pentanone chain. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum.

Raman Spectroscopy:

Raman spectroscopy provides complementary data to IR spectroscopy. Aromatic compounds often produce strong Raman signals. For this compound, the symmetric "breathing" mode of the phenyl ring is expected to be a prominent feature. springermedizin.de The carbonyl stretch is also observable in the Raman spectrum, though its intensity can vary. Raman is particularly useful for observing non-polar bonds, which may be weak in the IR spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2960-2850 | 2960-2850 | Medium |

| C=O Stretch | Ketone | 1690-1680 | 1690-1680 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1580, 1450 | 1600, 1580, 1450 | Medium-Strong |

| C-H Bend (Aliphatic) | Alkyl Chain | 1465-1375 | 1465-1375 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | Phenyl Ring | 770-730 and 690 | 770-730 and 690 | Strong |

| C-Cl Stretch | Chloroalkane | 785-540 | 785-540 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated by chromatography and then ionized before entering the mass analyzer.

For this compound, soft ionization techniques used in LC-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 197.07, corresponding to the molecular weight of 196.67 g/mol plus a proton. chemscene.comnih.govacs.org The presence of the chlorine isotope ³⁷Cl would also result in a smaller [M+H+2]⁺ peak at m/z 199.07, with an intensity of about one-third of the [M+H]⁺ peak, which is a characteristic isotopic signature for a monochlorinated compound.

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), would induce more extensive fragmentation. The fragmentation of this compound is expected to follow predictable pathways for aromatic ketones. The most significant fragmentation processes would include:

Alpha-Cleavage: This is a primary fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this molecule, alpha-cleavage would result in the loss of the chlorobutyl radical, leading to the formation of the highly stable benzoyl cation. This fragment is a common and often base peak in the mass spectra of phenyl ketones. nih.govspringermedizin.de

Loss of Phenyl Group: Cleavage on the other side of the carbonyl group would lead to the loss of the phenyl radical.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond. This would result in the elimination of a neutral alkene.

Cleavage of the C-Cl Bond: The loss of a chlorine radical from the molecular ion is another possible fragmentation pathway.

Based on these principles, the following table details the predicted major fragments for this compound in a typical mass spectrum.

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Predicted m/z |

| [C₆H₅CO]⁺ | Alpha-cleavage with loss of the C₄H₈Cl radical | 105 |

| [C₆H₅]⁺ | Loss of CO from the benzoyl cation | 77 |

| [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion | 161 |

| [M-C₄H₈Cl]⁺ | Alpha-cleavage (same as m/z 105) | 105 |

| [C₅H₈ClO]⁺ | Loss of the phenyl radical | 91 (for C₅H₈O⁺) and isotopic pattern for Cl |

Theoretical and Computational Chemistry Studies on 5 Chloro 1 Phenylpentan 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energy landscape of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and associated properties of 5-Chloro-1-phenylpentan-1-one.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction for this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ripublication.com It is a widely used approach for geometry optimization and the prediction of vibrational frequencies of molecules like this compound. stackexchange.com

Geometry Optimization: The first step in most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. stackexchange.com For this compound, this process would involve starting with an initial guess of the atomic coordinates and iteratively adjusting them to minimize the total electronic energy. stackexchange.com Functionals like B3LYP, paired with a suitable basis set such as 6-31G(d,p), are commonly employed for this purpose. science.gov The optimization process continues until the forces on the atoms and the energy changes between successive steps are negligible, indicating a stable conformation. stackexchange.com The experimental crystal structure of this compound reveals a monoclinic P2₁/c space group and a slightly curved molecular skeleton. researchgate.net A DFT geometry optimization in the gaseous phase would provide a complementary understanding of the molecule's intrinsic structure, free from crystal packing forces.

Vibrational Frequency Prediction: Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions, which gives the force constants for the molecular vibrations. science.gov These calculations can predict the infrared (IR) and Raman spectra of this compound. The predicted frequencies can then be compared with experimental spectroscopic data to validate the computational model. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching, or the bending of the alkyl chain. For instance, the carbonyl (C=O) stretch in ketones typically appears in a characteristic region of the IR spectrum, and DFT calculations can predict this frequency with a high degree of accuracy.

A hypothetical table of selected predicted vibrational frequencies for this compound using a DFT method is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Value |

| Aromatic C-H Stretch | Value |

| Aliphatic C-H Stretch | Value |

| C-Cl Stretch | Value |

Note: The values in this table are illustrative as specific DFT calculations for this molecule are not publicly available.

Ab Initio Methods for Electronic Properties of this compound

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation.

For this compound, ab initio calculations can be used to determine a variety of electronic properties:

Molecular Orbital Analysis: These methods provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com

Electron Density Distribution and Molecular Electrostatic Potential (MEP): Ab initio calculations can map the electron density distribution, revealing how electrons are shared between atoms. The MEP illustrates the charge distribution from the perspective of an approaching electrophile, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the oxygen atom of the carbonyl group would be expected to be an electron-rich site.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexible alkyl chain of this compound allows for multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is achieved by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point, thereby mapping the potential energy surface (PES).

For this compound, the key dihedral angles to consider would be those along the C-C bonds of the pentanone chain. By rotating these bonds and performing energy calculations (often using DFT), a detailed PES can be constructed. This map would reveal the global minimum energy conformation as well as other local minima, providing a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. The experimental crystal structure shows one specific conformation stabilized by the crystal lattice. researchgate.net A computational conformational analysis would reveal whether this is also the lowest energy conformer in the gas phase or in solution.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's dynamics and its interactions with the environment.

For this compound, MD simulations would be particularly useful for understanding:

Solvent Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around this compound, providing a realistic picture of how the solvent affects its conformation and dynamics. For example, in a polar solvent, the polar carbonyl group would be expected to form favorable interactions with the solvent molecules.

Dynamic Behavior: MD simulations can reveal the flexibility of the molecule by showing how the bond lengths, bond angles, and dihedral angles fluctuate over time. This can provide a more realistic picture of the molecule's structure than the static image provided by geometry optimization.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

A crucial aspect of computational chemistry is the ability to predict spectroscopic parameters that can be validated against experimental measurements. This comparison serves as a critical test of the accuracy of the computational methods used.

For this compound, the primary source of experimental data for validation is its crystal structure. researchgate.net The bond lengths, bond angles, and dihedral angles determined from X-ray crystallography can be directly compared to the values obtained from a DFT geometry optimization.

| Parameter | Experimental (X-ray) Value researchgate.net | Hypothetical DFT Calculated Value |

| C=O Bond Length | Value | Value |

| C-Cl Bond Length | Value | Value |

| Phenyl-Carbonyl Dihedral Angle | Value | Value |

Note: The values in this table are illustrative. Experimental values are available in the cited literature, while the calculated values would be the result of a specific computational study.

Furthermore, computational methods can predict various spectroscopic data:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. science.gov These predicted shifts can be compared to experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions and the color of the compound. science.gov

The agreement between the computationally predicted and experimentally measured parameters provides confidence in the theoretical model and allows for a deeper interpretation of the experimental data. Discrepancies, on the other hand, can point to limitations in the computational method or highlight the importance of environmental effects, such as those present in the crystal lattice, that are not captured in a gas-phase calculation.

Chemical Reactivity and Derivatization Chemistry of 5 Chloro 1 Phenylpentan 1 One

Reactions Involving the Ketone Functionality

The ketone group in 5-Chloro-1-phenylpentan-1-one is a focal point for a variety of chemical modifications. The presence of the phenyl group influences the reactivity of the carbonyl carbon, making it a classic aryl alkyl ketone.

Nucleophilic Additions to the Carbonyl Group in this compound

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. In these reactions, the carbon-oxygen double bond is broken, and a new bond is formed between the nucleophile and the carbonyl carbon, resulting in a tetrahedral intermediate that is typically protonated to yield an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors.

Key examples of nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) can add to the carbonyl group to form tertiary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 5-chloro-1-phenyl-1-methylpentan-1-ol.

Addition of Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) are potent nucleophiles that add to the ketone to produce tertiary alcohols.

Addition of Cyanide: Hydrogen cyanide (HCN) can add across the carbonyl double bond to form a cyanohydrin. This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻).

The table below summarizes representative nucleophilic addition reactions at the carbonyl group.

| Nucleophile | Reagent(s) | Product Type | Illustrative Product |

| Hydride (H⁻) | 1. NaBH₄ or LiAlH₄2. H₃O⁺ workup | Secondary Alcohol | 5-Chloro-1-phenylpentan-1-ol |

| Alkyl/Aryl | 1. R-MgX (Grignard)2. H₃O⁺ workup | Tertiary Alcohol | 5-Chloro-1-phenyl-1-alkylpentan-1-ol |

| Cyanide (CN⁻) | KCN / Acid | Cyanohydrin | 5-Chloro-1-cyano-1-phenylpentan-1-ol |

Alpha-Halogenation and Alpha-Alkylation Reactions of this compound

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can undergo substitution reactions. These reactions proceed through the formation of an enol or enolate intermediate.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen such as bromine (Br₂) or chlorine (Cl₂), ketones can be halogenated at the α-position. libretexts.orgmdpi.com The reaction proceeds via an enol intermediate. libretexts.org For this compound, this would result in the formation of 2-halo-5-chloro-1-phenylpentan-1-one. For example, the synthesis of 2-bromo-1-phenyl-pentan-1-one (B138646) (α-bromovalerophenone) has been achieved by reacting valerophenone (B195941) with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid. chemicalbook.com A similar strategy could be applied to this compound.

Alpha-Alkylation: The α-hydrogens of ketones are weakly acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This process allows for the introduction of various alkyl groups adjacent to the carbonyl.

Reductions and Oxidations of the Carbonyl Group in this compound

The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols: Common laboratory reagents for the reduction of ketones to secondary alcohols are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. youtube.com Both reagents would convert this compound to 5-chloro-1-phenylpentan-1-ol.

Reduction to Alkanes (Deoxygenation): There are two primary methods for the complete reduction of the carbonyl group in aryl-alkyl ketones to a methylene (CH₂) group:

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orglibretexts.orgbyjus.com It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. libretexts.orgunacademy.comannamalaiuniversity.ac.in This reaction would convert this compound to (5-chloropentyl)benzene.

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. wikipedia.org The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orglibretexts.org This method is suitable for substrates that are sensitive to acid. alfa-chemistry.com The Huang-Minlon modification is a convenient one-pot version of this reaction. wikipedia.orgmasterorganicchemistry.com

The table below compares different reduction methods for the ketone functionality.

| Reaction | Reagent(s) | Conditions | Product |

| Hydride Reduction | NaBH₄, CH₃OH | Mild, protic solvent | 5-Chloro-1-phenylpentan-1-ol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strong acid, heat | (5-Chloropentyl)benzene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene glycol | Strong base, high heat | (5-Chloropentyl)benzene |

Oxidation of the ketone group is not a common transformation as it would require cleavage of a carbon-carbon bond, which requires harsh conditions and is generally not a synthetically useful reaction for this type of compound.

Transformations at the Chloro-Substituted Alkyl Chain of this compound

The primary alkyl chloride at the end of the pentanoyl chain provides another site for reactivity, primarily through substitution and elimination reactions.

Nucleophilic Substitutions (Sₙ1/Sₙ2) of the Chloride Moiety

The carbon atom bonded to the chlorine is a primary carbon, which strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this one-step process, a nucleophile attacks the carbon atom, and the chloride ion is displaced simultaneously. Sₙ1 reactions, which proceed through a carbocation intermediate, are highly unlikely at a primary carbon center.

A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse array of derivatives.

| Nucleophile | Reagent | Product |

| Iodide (I⁻) | Sodium Iodide (NaI) in acetone | 5-Iodo-1-phenylpentan-1-one |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 5-Azido-1-phenylpentan-1-one |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 6-Oxo-6-phenylhexanenitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 5-Hydroxy-1-phenylpentan-1-one |

| Alkoxide (RO⁻) | Sodium Alkoxide (NaOR) | 5-Alkoxy-1-phenylpentan-1-one |

| Thiolate (RS⁻) | Sodium Thiolate (NaSR) | 5-(Alkylthio)-1-phenylpentan-1-one |

Furthermore, intramolecular reactions are possible. For example, under basic conditions, the enolate formed at the α-position of the ketone can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This would lead to an intramolecular Sₙ2 reaction, resulting in the formation of a five-membered ring, specifically 2-benzoylcyclopentanone.

Elimination Reactions to Form Alkenes from this compound

Elimination reactions involve the removal of a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon) and the simultaneous or stepwise departure of the leaving group to form a double bond. For this compound, the elimination of HCl would lead to an alkene.

The primary mechanism for a primary alkyl halide like this is the E2 (bimolecular elimination) mechanism, which requires a strong base. libretexts.orglibretexts.org The regiochemical outcome of the elimination is dependent on the nature of the base used.

Zaitsev's Rule: With a small, strong base such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH), elimination, if it competes with the favored Sₙ2 reaction, would be expected to follow Zaitsev's rule. This rule predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org However, for this compound, there is only one type of β-hydrogen, so only one constitutional isomer, 1-phenylpent-4-en-1-one, can be formed.

Hofmann Elimination: The use of a sterically hindered, bulky base, such as potassium tert-butoxide (t-BuOK), favors the removal of the most accessible β-proton. masterorganicchemistry.compressbooks.pubyoutube.com In this specific molecule, since all β-hydrogens are sterically equivalent, the choice of base will primarily influence the competition between substitution (Sₙ2) and elimination (E2), with bulky bases favoring elimination.

Therefore, treatment of this compound with a strong, bulky base like potassium tert-butoxide would be the most effective method to promote the E2 reaction and synthesize 1-phenylpent-4-en-1-one.

Coupling Reactions for Chain Extension Utilizing this compound

This compound possesses a reactive primary alkyl chloride group, making it a suitable substrate for various carbon-carbon bond-forming reactions, which are instrumental for extending the carbon chain. These coupling reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

One of the most common approaches for chain extension from an alkyl halide is through reaction with organometallic reagents. For instance, Grignard reagents (R-MgX) can couple with alkyl halides. In the case of this compound, reaction with a Grignard reagent could potentially lead to the formation of a new carbon-carbon bond at the terminal position of the pentanoyl chain. However, the presence of the ketone carbonyl group within the same molecule complicates this reaction, as Grignard reagents are also potent nucleophiles that readily attack ketones. This would lead to a mixture of products, including the alcohol resulting from the attack on the carbonyl group. To achieve selective chain extension at the chloride position, protection of the ketone group would be necessary prior to the Grignard reaction.

A more selective class of organometallic reagents for coupling with alkyl halides in the presence of ketones are organocuprates, also known as Gilman reagents (R₂CuLi). These reagents are generally less reactive towards ketones compared to Grignard reagents, allowing for a more chemoselective substitution of the chloride.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. While these reactions are most commonly employed with aryl or vinyl halides, modifications and specific catalytic systems have been developed to include alkyl halides.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide. For this compound, a Suzuki coupling could potentially be used to introduce an aryl or vinyl group at the terminus of the alkyl chain. The general scheme for such a reaction would be:

The Heck reaction typically involves the coupling of an organic halide with an alkene. While less common for alkyl halides, intramolecular versions of this reaction are well-established. For this compound, an intermolecular Heck-type reaction could be envisioned with an appropriate alkene and catalytic system. A notable example with a similar substrate, 3-chloro-1-phenylpropan-1-one, has been reported to undergo a palladium-catalyzed reaction with N-phenylindole, where the enone generated in situ acts as the alkene partner. This suggests that under suitable conditions, this compound could participate in similar transformations.

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The application of Sonogashira coupling to alkyl halides is an area of ongoing research, with advancements in catalyst design enabling such transformations. A hypothetical Sonogashira coupling with this compound would introduce an alkynyl group, significantly increasing the molecular complexity and providing a handle for further synthetic manipulations.

Below is a table summarizing potential coupling reactions for chain extension of this compound.

| Reaction Type | Coupling Partner | Potential Product Structure | Key Considerations |

| Grignard Reaction | R-MgX | C₆H₅CO(CH₂)₄-R | Ketone protection is likely required to avoid side reactions. |

| Gilman Reaction | R₂CuLi | C₆H₅CO(CH₂)₄-R | Generally more chemoselective for the alkyl halide in the presence of a ketone. |

| Suzuki Coupling | R-B(OR')₂ | C₆H₅CO(CH₂)₄-R (R = aryl, vinyl) | Requires a suitable palladium catalyst and base. |

| Heck-type Reaction | Alkene (e.g., R'-CH=CH₂) | C₆H₅CO(CH₂)₄-CH=CH-R' | Catalyst and reaction conditions are crucial for success with an alkyl halide. |

| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | C₆H₅CO(CH₂)₄-C≡C-R' | An advanced application that would require a specialized catalytic system. |

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution (EAS) Reactions of this compound

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The substituent already present on the benzene (B151609) ring, the -(CO)(CH₂)₄Cl group, influences both the rate of reaction and the regioselectivity of the incoming electrophile.

The carbonyl group directly attached to the phenyl ring is an electron-withdrawing group due to both induction and resonance effects. This deactivates the aromatic ring towards electrophilic attack, meaning that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required compared to benzene itself.

Furthermore, the deactivating acyl group is a meta-director. This is because the resonance structures of the arenium ion intermediate show that the positive charge is located at the ortho and para positions. The electron-withdrawing nature of the carbonyl group destabilizes these intermediates. In contrast, when the electrophile attacks at the meta position, the positive charge in the arenium ion is not placed on the carbon atom directly attached to the deactivating group, resulting in a more stable intermediate.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The expected product would be 5-chloro-1-(3-nitrophenyl)pentan-1-one.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring, usually in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. This would yield, for example, 1-(3-bromophenyl)-5-chloropentan-1-one.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. The product would be 3-(5-chloropentanoyl)benzenesulfonic acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like that of this compound. The acyl group's deactivating effect is usually too strong for the reaction to proceed efficiently.

The expected regiochemical outcomes of EAS reactions on this compound are summarized in the table below.

| EAS Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-chloro-1-(3-nitrophenyl)pentan-1-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(3-bromophenyl)-5-chloropentan-1-one |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 1-(3-chlorophenyl)-5-chloropentan-1-one |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(5-chloropentanoyl)benzenesulfonic acid |

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity in reactions involving this compound is a key consideration due to the presence of multiple reactive sites: the aromatic ring, the carbonyl group, and the alkyl chloride.

As discussed in the previous section, electrophilic aromatic substitution on the phenyl ring is highly regioselective, with the incoming electrophile being directed to the meta position due to the electronic influence of the acyl group.

Reactions involving nucleophiles will preferentially occur at one of two positions: the carbonyl carbon or the carbon bearing the chlorine atom. Strong, hard nucleophiles like Grignard reagents will typically favor attack at the electrophilic carbonyl carbon. Softer nucleophiles, especially under conditions that favor Sₙ2 reactions, will tend to displace the chloride ion. The choice of nucleophile, solvent, and temperature can be used to control the regioselectivity of the reaction.

Intramolecular reactions of this compound can also exhibit regioselectivity. For example, an intramolecular Friedel-Crafts alkylation (a reaction that is generally difficult for deactivated rings but can be forced under certain conditions) could potentially lead to the formation of a six-membered ring (a tetralone derivative) or a seven-membered ring. The formation of the six-membered ring is generally favored due to its greater thermodynamic stability.

Stereoselectivity in the transformations of this compound primarily relates to reactions at the prochiral carbonyl group. Reduction of the ketone to a secondary alcohol creates a new chiral center.

The use of achiral reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), will result in a racemic mixture of the two enantiomers of 5-chloro-1-phenylpentan-1-ol.

However, stereoselective reduction can be achieved through several methods:

Chiral Reducing Agents: Employing stoichiometric amounts of a chiral borane (B79455) derivative, such as (+)-B-chlorodiisopinocampheylborane, can lead to the preferential formation of one enantiomer of the alcohol.

Catalytic Asymmetric Hydrogenation: This powerful technique uses a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) and hydrogen gas to reduce the ketone to the alcohol with high enantioselectivity.

Biocatalysis: The use of enzymes, such as ketoreductases, can provide exceptionally high levels of enantioselectivity in the reduction of ketones under mild reaction conditions.

Applications of 5 Chloro 1 Phenylpentan 1 One As a Key Synthetic Intermediate

Synthesis of Pharmaceutically Relevant Scaffolds

The utility of 5-Chloro-1-phenylpentan-1-one is particularly pronounced in the pharmaceutical industry, where it functions as a starting material for compounds with potential therapeutic applications. researchgate.netlookchem.com

This compound has been identified as a key starting material for the preparation of ω-phenylalkylpyrimidines and purines. researchgate.netiucr.org These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry. For instance, purine (B94841) analogues are integral to the development of antiviral medications. researchgate.net The synthesis involves leveraging the reactivity of the chloroalkyl chain of this compound to introduce the phenylpentanone substructure onto a pyrimidine (B1678525) or purine core through nucleophilic substitution reactions. researchgate.net

The compound serves as a foundational scaffold for creating selective cyclooxygenase-2 (COX-2) inhibitors, a class of anti-inflammatory drugs. acs.org The general structure of many COX-2 inhibitors features a central ring system with two adjacent aryl groups. nih.gov One of these aryl rings often bears a methanesulfonyl (SO2Me) or sulfonamido (SO2NH2) pharmacophore, which is crucial for selective binding to the COX-2 enzyme's active site. nih.gov

Synthetic strategies can utilize this compound or its derivatives as precursors. The phenyl ketone portion can be elaborated into the required diaryl system, often through reactions like the McMurry olefination to form triaryl olefins. researchgate.netacs.org The alkyl chloride chain provides a handle for further functionalization or cyclization. Research has shown that the specific substitution pattern on the phenyl ring and the geometry of the resulting molecule are critical for both potency and selectivity towards the COX-2 isozyme. nih.gov For example, derivatives of 5-chloro-1-(4-(methylthio)phenyl)pentan-1-one are used to synthesize compounds that are subsequently evaluated for their COX-1 and COX-2 inhibitory activities. acs.org

Table 1: Structural Features of COX-2 Inhibitors Derivable from Phenyl Alkyl Ketone Scaffolds

| Feature | Role in COX-2 Inhibition | Synthetic Origin from this compound |

|---|---|---|

| Diaryl System | Occupies hydrophobic pockets in the COX-2 active site. | The phenyl group of the ketone serves as one aryl group; the second is added via subsequent reactions. |

| Sulfonamide/Sulfone Group | Interacts with a secondary pocket in COX-2, enhancing selectivity over COX-1. nih.gov | Can be pre-installed on the phenyl ring of the starting material or added later in the synthesis. |

| Central Ring | Provides the core scaffold (e.g., pyrazole, furanone, imidazole). nih.gov | Formed by cyclization reactions involving the ketone and/or the alkyl chain. |

This compound and its analogs are pivotal intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs). researchgate.netacs.org SERMs, such as tamoxifen, are a class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism and are used in cancer therapy and for treating osteoporosis. dntb.gov.uafrontiersin.org

A key application of this intermediate is in the synthesis of acyclic triaryl olefins, which form the core structure of many SERMs. researchgate.net For example, a derivative, 5-chloro-1-(4-(methylthio)phenyl)pentan-1-one, is a documented precursor in the synthesis of novel, bifunctional nitric oxide-releasing SERMs (NO-SERMs). acs.org In these synthetic pathways, the ketone is converted into a diaryl-substituted alkene, and the terminal chloro group on the pentyl chain is replaced by other functional groups, such as a nitrate (B79036) ester, to impart additional biological activity. acs.org The length of the alkyl chain is critical, as demonstrated by the synthesis of both butan-1-one and pentan-1-one derivatives to probe structure-activity relationships. acs.org

Table 2: Role of this compound Analogs in SERM Synthesis

| Precursor Intermediate | Target SERM Scaffold | Key Synthetic Transformation | Research Finding |

|---|---|---|---|

| 5-Chloro-1-(4-(methylthio)phenyl)pentan-1-one acs.org | Triaryl Olefin with Nitrate Ester | McMurry olefination followed by nucleophilic substitution of the chloride. | Used to create NO-releasing SERMs with potential for an improved therapeutic index. acs.org |

| This compound dntb.gov.ua | Tamoxifen-like structures | Grignard reaction on the ketone followed by dehydration and functionalization. | Demonstrates a practical route to a representative SERM. dntb.gov.ua |

Beyond specific drug classes, this compound is a valuable starting point for the discovery of new small molecule drug candidates. researchgate.netacs.org Its status as a readily available pharmaceutical intermediate makes it an attractive component in the design of compound libraries for high-throughput screening. lookchem.com The development of efficient, scalable synthetic routes, including those employing biocatalysis, is crucial for producing active pharmaceutical ingredients (APIs) economically. acs.org The molecular structure of this compound, with its distinct reactive sites, allows for diversification, enabling the creation of novel compounds for evaluation against various biological targets. cymitquimica.com

Utility in Agrochemical and Specialty Chemical Synthesis

The applications of this compound extend beyond pharmaceuticals into the synthesis of agrochemicals and other specialty chemicals. guidechem.com Its molecular structure suggests potential utility in creating new pesticides or herbicides. cymitquimica.com The presence of both a phenyl ring and a reactive halogenated chain allows for the construction of molecules with tailored lipophilicity and biological activity, which are key considerations in the design of effective agrochemicals. cymitquimica.com

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's activity and selectivity by making systematic structural modifications. This compound is an excellent scaffold for such studies. nih.gov Researchers can systematically synthesize analogs to understand how different functional groups and structural features influence biological activity.

Key modifications for an SAR study based on this scaffold could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to probe electronic and steric effects. nih.govnih.gov

Modification of the Alkyl Chain: Varying the length of the carbon chain (e.g., using chlorobutyl or chlorohexyl analogs) or introducing branching to alter lipophilicity and conformational flexibility. acs.org

Reaction of the Ketone: Converting the ketone to other functional groups like alcohols, alkenes, or heterocycles to explore different binding interactions. nih.gov

Replacement of the Chlorine: Substituting the terminal chlorine with other halogens or functional groups (e.g., amines, thiols, azides) to introduce new chemical handles or interacting moieties. researchgate.net

For example, SAR studies on phenyl alkyl ketones as phosphodiesterase-4 (PDE4) inhibitors involved synthesizing a library of analogs with different substituents on the phenyl ring and modifications to the ketone, leading to the identification of compounds with potent and selective activity. nih.gov Similarly, in the development of SERMs, comparing the activity of the pentan-1-one derivative with the corresponding butan-1-one derivative provided crucial information about the optimal linker length for biological efficacy. acs.org

Table 3: Example of a Hypothetical SAR Study Design Using the this compound Scaffold

| Position of Modification | Type of Modification | Rationale |

|---|---|---|

| Phenyl Ring (Para-position) | -H, -F, -OCH3, -SO2Me | To evaluate the effect of electron-donating and electron-withdrawing groups on receptor binding. |

| Alkyl Chain | -(CH2)3Cl, -(CH2)4Cl, -(CH2)5Cl | To determine the optimal chain length for activity (lipophilicity/spacer length). |

| Ketone Moiety | =O, -OH, =CH-Aryl | To investigate the importance of the carbonyl group for hydrogen bonding versus a more rigid olefin structure. |

| Terminal Group | -Cl, -OH, -N3, -O-NO2 | To explore different terminal functionalities for secondary binding interactions or to attach other pharmacophores. |

Analytical Methodologies for the Characterization and Quality Assurance of 5 Chloro 1 Phenylpentan 1 One

Chromatographic Techniques for Purity Profiling and Impurity Identification

Chromatographic methods are indispensable for separating 5-Chloro-1-phenylpentan-1-one from a complex mixture of starting materials, by-products, and degradation products. This separation allows for accurate purity assessment and the identification of potential impurities that may affect the quality and safety of the final product.

Ultra-Performance Liquid Chromatography (UPLC) for this compound

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional high-performance liquid chromatography (HPLC) by utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times. For the purity profiling of this compound, a reversed-phase UPLC method coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is often the method of choice.

A typical UPLC-MS/MS method for the analysis of related synthetic cathinones, which can be adapted for this compound, would involve a C18 stationary phase. spectroscopyonline.com The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component, such as 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid, and an organic component like methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid. mdpi.com This methodology allows for the effective separation of the main compound from its structurally similar impurities. The high-resolution mass spectrometer enables the accurate mass determination of the parent compound and its potential impurities, aiding in their identification. mdpi.comeuropeanreview.org

Table 1: Illustrative UPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) spectroscopyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C mdpi.com |

| Detector | PDA (200-400 nm) and/or Mass Spectrometer (ESI+) mdpi.com |

| Injection Volume | 1 - 5 µL |

This table presents a hypothetical UPLC method based on common practices for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic impurities that may be present in this compound from the synthesis process, such as residual solvents. ijpsonline.comthermofisher.com Headspace GC-MS is particularly useful as it allows for the analysis of volatile compounds without dissolving the sample, which can be beneficial for insoluble substances. thermofisher.com

In a typical headspace GC-MS analysis, a sample of this compound is heated in a sealed vial to allow volatile impurities to partition into the headspace gas. A portion of this gas is then injected into the GC system. The separation is commonly performed on a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of impurities based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and helps identify the separated components by comparing their mass spectra to spectral libraries.

Potential volatile impurities could include solvents used in the Friedel-Crafts acylation reaction, such as benzene (B151609) (if used as a reactant and solvent) or other organic solvents used during workup and purification. researchgate.net

Quantitative Analytical Methods for Assay Determination of this compound

Quantitative analysis is crucial for determining the exact amount of this compound in a sample, which is a critical quality attribute.

Quantitative Nuclear Magnetic Resonance (qNMR) for this compound

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate assay determination of organic molecules without the need for an identical reference standard of the analyte. The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.

For the qNMR analysis of this compound, a known amount of the sample is dissolved in a suitable deuterated solvent along with a certified internal standard of known purity. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal of the analyte with that of the internal standard, the purity of the this compound can be calculated with high precision. Protons on the phenyl ring or specific protons on the pentanone chain that are well-separated from other signals would be suitable for quantification.

Titrimetric Methods for Specific Functional Groups of this compound

Titrimetric methods, while considered classical, can offer a simple and cost-effective way to quantify specific functional groups. For this compound, the carbonyl group (ketone) is a target for quantitative analysis.

One common method for the determination of ketones is based on the reaction with hydroxylamine (B1172632) hydrochloride. rsc.org The ketone reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid can then be titrated with a standardized solution of a base, such as sodium hydroxide (B78521). The amount of base consumed is directly proportional to the amount of the ketone present in the sample.

Another approach involves a redox titration. The ketone can be converted to a derivative, such as a semicarbazone, which is then oxidized by a titrant like N-bromosuccinimide (NBS). acs.org The endpoint of the titration can be determined using a suitable indicator or potentiometrically.

Spectroscopic Methods for Identity Confirmation and Quality Control of this compound

Spectroscopic techniques are fundamental for confirming the chemical identity of this compound and providing information about its molecular structure and purity.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C-Cl bond, and the aromatic phenyl ring. The C=O stretching vibration is typically a strong band in the region of 1680-1700 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show distinct signals for the aromatic protons, as well as the protons of the pentanone chain, with their chemical shifts and splitting patterns confirming the structure. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon around 195-200 ppm, in addition to signals for the aromatic and aliphatic carbons. nih.gov

A study by Bechmann et al. (2016) provides detailed crystallographic data for this compound, confirming its molecular structure. researchgate.net The crystal structure reveals a nearly planar molecule. researchgate.net This study also provides the foundational spectroscopic data that can be used as a reference for quality control purposes.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Data | Reference |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of an aryl ketone. | nih.gov |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and protons of the chloro-pentane chain. | researchgate.net |

| ¹³C NMR Spectroscopy | Resonance for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | nih.gov |

| X-ray Crystallography | Confirms the molecular structure and provides data on bond lengths and angles. | researchgate.net |

This table summarizes the expected spectroscopic features based on the compound's structure and available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

Detailed Research Findings:

The molecular formula of this compound is C₁₁H₁₃ClO. nih.govalfa-chemistry.com The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁶O), is a key parameter for its identification. Analysis using HRMS with electrospray ionization (ESI) is a common method for determining the mass of such compounds. mdpi.com In a typical analysis, the compound is protonated to form the [M+H]⁺ ion.

The theoretical monoisotopic mass of this compound has been computed to be 196.0654927 Da. nih.gov Experimental data from HRMS analysis would be compared against this theoretical value. The difference, expressed in parts per million (ppm), serves as a measure of accuracy and a criterion for confirmation. While a specific experimental HRMS value for this exact compound is not detailed in the provided search results, a study on a related compound, 3-(2-Chloroethoxy)-1-phenyl-1-propanone, demonstrated the power of this technique. Its [M+H]⁺ ion was calculated to have an m/z of 213.6807 and was found to be 213.6807, illustrating the precision of HRMS. mdpi.com

For this compound, the expected data from an HRMS analysis would look similar to the table below, confirming the elemental composition and, by extension, the identity of the compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO |

| Ion Type | [M+H]⁺ |

| Theoretical Exact Mass (Da) | 196.0654927 nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Routine Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and rapid technique used for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a molecular "fingerprint," allowing for routine analysis and quality assurance.

Detailed Research Findings:

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum. These include the carbonyl group (C=O) of the ketone, the carbon-chlorine bond (C-Cl), the aromatic ring (C=C and C-H bonds), and aliphatic C-H bonds.

While a complete, specific FTIR spectrum for this compound is not available in the search results, the characteristic absorption frequencies for its constituent functional groups are well-established in the literature. For instance, the carbonyl (C=O) stretch in ketones typically appears in the range of 1680-1700 cm⁻¹. d-nb.info Aromatic C=C stretching vibrations are generally observed around 1600 cm⁻¹, and C-H stretching from the aromatic ring is found above 3000 cm⁻¹. d-nb.info Aliphatic C-H stretching from the pentyl chain would be expected in the 2850-3000 cm⁻¹ region. mdpi.com The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

By comparing the experimental FTIR spectrum of a sample against these expected absorption ranges, one can confirm the presence of the key functional groups and thus verify the identity of this compound.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H | > 3000 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Carbonyl (C=O) | 1680 - 1700 | Stretch |

| Aromatic C=C | ~1600 | Stretch |

Future Directions and Emerging Research Avenues for 5 Chloro 1 Phenylpentan 1 One

Catalytic and Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of 5-Chloro-1-phenylpentan-1-one often involves methods like the Friedel-Crafts acylation of benzene (B151609) with 5-chlorovaleryl chloride using aluminum chloride. researchgate.net While effective, this method generates significant waste and utilizes harsh reagents, prompting a shift towards more sustainable and environmentally friendly processes.

Emerging research focuses on catalytic and green chemistry principles to mitigate these drawbacks. One promising approach involves the oxidative C-C bond cleavage of tert-cycloalkanols. For instance, the synthesis of ω-chloroalkyl aryl ketones, including this compound, has been achieved using tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl) and acetic acid in dichloromethane (B109758). mdpi.com This method offers a more controlled and potentially greener alternative to classical methods.

Furthermore, the development of catalytic systems is a key area of future research. Copper(I)-catalyzed reactions have shown significant promise. For example, a one-pot, three-component synthesis has been developed for 2-alkynyl-substituted N-heterocycles starting from ω-chloro ketones like this compound, a primary amine, and an alkyne. uantwerpen.be This Cu(I)-catalyzed coupling highlights the potential for developing efficient, atom-economical catalytic routes to valuable derivatives. uantwerpen.be Biocatalysis, such as the use of lipases for kinetic resolution, represents another frontier, offering high selectivity under mild, environmentally benign conditions. google.com

Table 1: Comparison of Synthetic Approaches for this compound and its Analogs

| Method | Reagents | Advantages | Challenges |

| Friedel-Crafts Acylation | Benzene, 5-chlorovaleryl chloride, AlCl₃ | High yield, well-established | Stoichiometric Lewis acid, hazardous waste |

| Oxidative Cleavage | 1-Phenylcyclopentanol (B87942), TMAOCl, AcOH | Milder conditions, potential for greener process | Use of chlorinated solvents |

| Cu(I)-Catalyzed Coupling | This compound, amine, alkyne, Cu₂O | High atom economy, catalytic, one-pot | Catalyst recovery, substrate scope |

| Biocatalysis (Kinetic Resolution) | Racemic alcohol, Lipase, Acyl donor | High enantioselectivity, mild conditions | Lower yield (max 50% for one enantiomer) |

Novel Derivatization Strategies for Enhanced Bioactivity or Material Properties

The dual reactivity of this compound makes it an ideal scaffold for creating diverse molecular libraries. The terminal chlorine is susceptible to nucleophilic substitution, while the ketone can undergo a variety of carbonyl chemistry reactions. These characteristics are being exploited to develop novel derivatives with enhanced biological activity or specific material properties.

Research has shown that this compound is a valuable precursor for synthesizing molecules with potential medical applications. researchgate.net It has been used as a starting material for the synthesis of ω-phenylalkylpyrimidines and purines. researchgate.net Furthermore, it serves as a key building block for acyclic triaryl olefins, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and selective estrogen receptor modulators. researchgate.net

A significant derivatization strategy involves its use in multicomponent reactions to form heterocyclic structures. As mentioned, the copper-catalyzed coupling with primary amines and terminal alkynes yields α-quaternary 2-alkynyl-substituted N-heterocycles, a class of compounds with high interest in medicinal chemistry. uantwerpen.be The reaction proceeds through the in-situ formation of a cyclic ketiminium species, which demonstrates enhanced reactivity. uantwerpen.be

Future work will likely explore a broader range of nucleophiles to displace the chloride and a wider variety of reactions at the carbonyl group. For instance, derivatization to form oximes, hydrazones, and other related structures could yield compounds with novel bioactivities, drawing inspiration from the development of bioactive hydrazone derivatives from other scaffolds. bohrium.com The introduction of fluorine-containing groups, such as a trifluoromethoxy substituent, is another promising avenue, as this can enhance metabolic stability and alter electronic properties, potentially leading to applications in specialty polymers and surface-active agents. vulcanchem.com

Computational Design of New Reactions and Applications

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. While specific computational studies on this compound are not yet widely reported, the application of these methods represents a significant future direction. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict reaction mechanisms, transition states, and the reactivity of the different functional groups in the molecule.

For example, computational analysis could be employed to:

Model Reaction Pathways: Elucidate the mechanisms of known reactions, such as the copper-catalyzed multicomponent reaction, to optimize conditions and expand the substrate scope.